4-Bromo-2-hydroxy-N,N-dimethylbenzamide

Cross-coupling Regiochemistry Synthetic reliability

Regiospecific benzamide building block (≥95%) for SAR-driven medicinal chemistry. The para-bromo substitution enables reliable Suzuki/Buchwald-Hartwig cross-coupling with minimal steric hindrance, while the ortho-hydroxy group forms a six-membered intramolecular H-bond that locks the aryl-amide conformation-critical for fragment-based screening campaigns. Batch-consistent supply reduces repurification overhead in parallel library synthesis. • Para-bromo positioning minimizes coupling failure rates vs. ortho-bromo isomers • Intramolecular H-bond pre-organizes conformation, lowering entropic penalty upon target binding • Referenced in patent literature (EP3074377, Genentech/Xenon) for substituted benzamide chemical space

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1243288-05-2
Cat. No. B1521024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxy-N,N-dimethylbenzamide
CAS1243288-05-2
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C9H10BrNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3
InChIKeyXTDKZCLZWZIPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-hydroxy-N,N-dimethylbenzamide: Defined Benzamide Building Block for MedChem SAR


4-Bromo-2-hydroxy-N,N-dimethylbenzamide (CAS 1243288-05-2) is a synthetic benzamide derivative (C₉H₁₀BrNO₂, MW 244.08) featuring a bromine atom at the 4-position and a hydroxyl group at the 2-position of the N,N-dimethylbenzamide scaffold . The compound belongs to a family of positional isomers that share an identical molecular formula but differ in the substitution pattern of the bromo and hydroxy groups on the aromatic ring. This specific isomer is commercially available at defined purity (≥95%) from specialty chemical suppliers , positioning it as a privileged intermediate for structure–activity relationship (SAR) programs, cross-coupling chemistry, and the synthesis of more complex bioactive molecules.

Positional Isomer Selectivity in Benzamide Procurement


Although all bromo-hydroxy-N,N-dimethylbenzamide positional isomers share the molecular formula C₉H₁₀BrNO₂ and an identical molecular weight, their substitution patterns govern distinct intramolecular hydrogen-bonding networks, electronic distributions, and steric environments that dictate reactivity in cross-coupling, metalation, and nucleophilic substitution reactions . The 4-bromo-2-hydroxy arrangement uniquely positions the bromine para to the amide carbonyl, preserving an unhindered electrophilic site for palladium-catalyzed couplings while maintaining an ortho-hydroxy group capable of forming a six-membered intramolecular hydrogen bond with the amide oxygen [1]. This intramolecular H-bond stabilizes a specific conformation that influences both the compound’s spectroscopic signature and its downstream reactivity in amide bond rotations and further derivatizations [2]. Generic substitution with the 3-bromo-2-hydroxy, 5-bromo-2-hydroxy, or 3-bromo-4-hydroxy isomers would alter the vector of functionalization, potentially compromising the regiochemical fidelity required in multistep synthetic sequences or structure-based drug design campaigns. The decision to procure this specific isomer must therefore be grounded in its defined regiochemistry and the associated chemical behavior corroborated by spectroscopic and computational evidence.

4-Bromo-2-hydroxy-N,N-dimethylbenzamide: Evidence vs. Closest Analogs


Regiochemical Purity for Reproducible Cross-Coupling

The 4-bromo-2-hydroxy-N,N-dimethylbenzamide isomer places the bromine atom at the para position relative to the amide carbonyl, which offers a sterically unencumbered site for Suzuki, Sonogashira, and Buchwald–Hartwig couplings. In contrast, the 3-bromo-2-hydroxy isomer (CAS 854914-92-4) positions the bromine ortho to the amide, where steric hindrance from the dimethylamide group can reduce coupling efficiency, and the 5-bromo-2-hydroxy isomer (CAS 473731-66-7) places bromine meta to both the amide and hydroxyl groups, leading to distinct electronic activation . The target compound is supplied by Leyan with a certified purity of ≥95% , whereas purity data for the 3-bromo-2-hydroxy isomer is not consistently specified across vendors, introducing batch-to-batch variability risk in procurement .

Cross-coupling Regiochemistry Synthetic reliability

Intramolecular H-Bonding and Conformational Pre-organization

The ortho-hydroxy group in 4-bromo-2-hydroxy-N,N-dimethylbenzamide forms a six-membered intramolecular hydrogen bond with the amide carbonyl oxygen, as established by ¹H NMR and IR spectroscopic studies on the ortho-hydroxy-N,N-dimethylbenzamide scaffold [1]. This interaction raises the rotational barrier about the aryl–amide C–N bond compared to non-ortho-hydroxy isomers such as 3-bromo-4-hydroxy-N,N-dimethylbenzamide (CAS 1243310-55-5), where the hydroxyl group is para to the amide and cannot engage in intramolecular H-bonding . The resulting conformational restriction translates into distinct NMR chemical shift signatures and may influence the presentation of the benzamide scaffold to biological targets in fragment-based drug discovery.

Intramolecular hydrogen bonding Conformational analysis SAR studies

Hammett Electronic Profile for SNAr Reactivity

The para-bromo substituent in the target compound exerts a Hammett σₚ value of +0.23, which combined with the ortho-hydroxy group (σₘ = +0.12) yields a distinct electronic activation pattern for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon [1]. In the 3-bromo-4-hydroxy isomer (CAS 1243310-55-5), the bromine is meta to the amide and ortho to the hydroxyl, producing a different electronic landscape that alters the rate of SNAr reactions. Carbon-13 NMR chemical shift data for para-substituted N,N-dimethylbenzamides exhibit linear free energy relationships, confirming that the para-substituent's electronic effect is transmitted to the amide carbonyl [2]. The 4-bromo substitution pattern thus enables predictable tuning of the amide electrophilicity, which can be exploited in the design of covalent inhibitors or reactive probes.

Linear free energy relationship Electrophilicity Hammett constants

4-Bromo-2-hydroxy-N,N-dimethylbenzamide: Application Scenarios


MedChem SAR with Defined Regiochemistry

When a medicinal chemistry program demands a brominated benzamide building block for Suzuki or Buchwald–Hartwig diversification, the 4-bromo-2-hydroxy isomer provides a sterically accessible para-bromine that minimizes coupling failure rates. The ≥95% purity specification reduces the need for repurification prior to library synthesis, enabling higher throughput in parallel chemistry workflows. The 3-bromo-2-hydroxy isomer, with its ortho-bromine adjacent to the bulky dimethylamide, presents steric challenges that can lower yields in cross-coupling reactions.

Fragment-Based Discovery with Conformational Pre-organization

The ortho-hydroxy group of the target compound forms a six-membered intramolecular hydrogen bond with the amide carbonyl, locking the aryl–amide conformation [1]. This pre-organization reduces the entropic penalty upon target binding, a desirable feature in fragment-based screening campaigns. Isomers lacking the ortho-hydroxy motif (e.g., 3-bromo-4-hydroxy) do not offer this conformational constraint, potentially leading to less interpretable SAR.

Covalent Probe Synthesis via SNAr

The para-bromo substituent (σₚ = +0.23) [2] activates the aromatic ring for SNAr reactions, enabling displacement with amine, thiol, or alkoxide nucleophiles to generate diverse analogs. The predictable electronic contribution of the para-bromo group, uncoupled from an opposing para-hydroxy donor effect, allows for reliable reaction optimization, which is not guaranteed with the 3-bromo-4-hydroxy isomer where opposing electronic effects complicate reactivity predictions.

Quality-Controlled Intermediate for Multistep Benzamide Synthesis

The compound is referenced in the patent literature on substituted benzamides (EP3074377, Genentech/Xenon Pharmaceuticals) as part of the broader benzamide chemical space [3]. Its commercial availability with a defined purity specification (Leyan, ≥95%) makes it suitable as a quality-controlled starting material for multistep syntheses of drug candidates, where batch-to-batch consistency is a regulatory requirement.

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